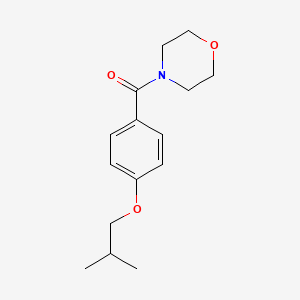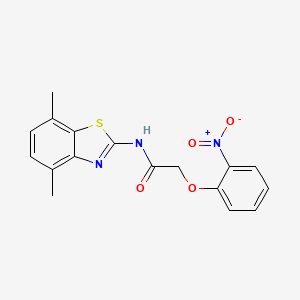![molecular formula C19H21ClN2O3 B4400696 5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4400696.png)
5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound, also known as CP-122,288, belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide has been studied for its potential applications in several areas of scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide involves its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in several cellular processes, including DNA repair and cell death. Inhibition of PARP activity by this compound leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. This compound has also been shown to reduce the production of inflammatory mediators, leading to a reduction in inflammation. In addition, this compound has been shown to reduce the growth of blood vessels in tumors, a process known as angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. This compound also has a relatively low toxicity profile, making it well-tolerated in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This could help to identify patients who are most likely to benefit from this compound therapy. Finally, future research could focus on the combination of this compound with other cancer therapies to enhance its antitumor activity.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-4-9-18(23)21-15-7-5-6-8-16(15)22-19(24)14-12-13(20)10-11-17(14)25-2/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVDYKRSYDKCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)
![3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4400635.png)

![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)

![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)
![1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride](/img/structure/B4400684.png)
![4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4400688.png)
![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)